



Application Notes and Protocols for the PIONEER Clinical Trial of Pociredir

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Compound of Interest		
Compound Name:	Pociredir	
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These application notes provide a detailed overview of the clinical trial design, methodology, and available data for the PIONEER trial (NCT05169580), an ongoing Phase 1b study evaluating **Pociredir** (formerly FTX-6058) in adult patients with Sickle Cell Disease (SCD). The protocols outlined below are based on publicly available trial information and established methodologies in the field.

Introduction to Pociredir and the PIONEER Trial

Pociredir is an investigational, orally administered small-molecule inhibitor of Embryonic Ectoderm Development (EED).[1][2][3][4] By inhibiting EED, a core component of the Polycomb Repressive Complex 2 (PRC2), **Pociredir** aims to upregulate the expression of fetal hemoglobin (HbF).[3][5] Increased levels of HbF have been shown to ameliorate the symptoms of SCD by interfering with the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling, hemolysis, and vaso-occlusive crises (VOCs).[3]

The PIONEER trial is a Phase 1b, multicenter, open-label study designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Pociredir** in adults with SCD.[6] The trial has enrolled patients across multiple dosing cohorts to identify a safe and effective dose.[4]

PIONEER Clinical Trial Design



The PIONEER trial employs a dose-escalation design to assess the safety and efficacy of **Pociredir** at various dosages.

Parameter	Description	
Trial Phase	Phase 1b[4]	
Trial Identifier	NCT05169580[6]	
Primary Objectives	To evaluate the safety and tolerability of Pociredir in adults with SCD. To determine the pharmacokinetic profile of Pociredir.[6]	
Secondary Objectives	To evaluate the effect of Pociredir on the induction of fetal hemoglobin (HbF). To assess the impact of Pociredir on markers of hemolysis. [6]	
tudy Population Adults (18-65 years) with a diagnosis of Cell Disease.[7][8]		
Dosage Cohorts	2 mg, 6 mg, 12 mg, and 20 mg once daily.[3][4]	
Treatment Duration	12 weeks of daily oral administration.[7][8]	
Follow-up Period	4 weeks after the last dose.[8]	

Quantitative Data Summary

The following table summarizes the key quantitative findings from the 12 mg dose cohort of the PIONEER trial as of the latest available data cut-off.



Parameter	Baseline (Mean)	Week 12 (Mean)	Change from Baseline (Mean)
Fetal Hemoglobin (HbF) (%)	7.6%	16.2%	+8.6%
Total Hemoglobin (g/dL)	7.8 g/dL	8.7 g/dL	+0.9 g/dL
Absolute Reticulocyte Count	-	Reduced	-
Indirect Bilirubin	-	Reduced	-
Lactate Dehydrogenase (LDH)	-	Reduced	-

Data sourced from publicly available press releases and presentations from Fulcrum Therapeutics.

Experimental Protocols

The following are detailed protocols for key experiments likely employed in the PIONEER trial, based on standard industry practices.

Protocol 1: Quantification of Fetal Hemoglobin (HbF) by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the percentage of fetal hemoglobin in whole blood samples.

Materials:

- Whole blood collected in EDTA-containing tubes
- · HPLC system with a cation-exchange column
- Hemolysis reagent
- · Elution buffers with a pH gradient



Calibrators and controls with known HbF percentages

Procedure:

- Sample Preparation:
 - 1. Allow whole blood samples to reach room temperature.
 - 2. Gently mix the blood sample by inversion.
 - 3. Prepare a hemolysate by diluting a specific volume of whole blood with the hemolysis reagent. Vortex to ensure complete lysis of red blood cells.[9]
- HPLC Analysis:
 - 1. Equilibrate the HPLC system and the cation-exchange column with the initial elution buffer.
 - 2. Inject the prepared hemolysate into the HPLC system.
 - 3. Run a pre-programmed buffer gradient of increasing ionic strength to separate the different hemoglobin fractions based on their charge.[9]
 - 4. Detect the hemoglobin fractions as they elute from the column using a UV-Vis detector at 415 nm.[9]
- Data Analysis:
 - 1. Identify the HbF peak based on its retention time, as determined by running known standards.[10]
 - 2. Integrate the area under the HbF peak and the areas of all other hemoglobin peaks.
 - 3. Calculate the percentage of HbF relative to the total hemoglobin.

Protocol 2: Pharmacokinetic Analysis of Pociredir

Objective: To determine the pharmacokinetic profile of **Pociredir** in plasma.

Materials:



- Blood collection tubes with an appropriate anticoagulant (e.g., EDTA)
- Centrifuge
- Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method
- Internal standard (a stable isotope-labeled version of Pociredir)
- · Calibrators and quality control samples

Procedure:

- · Blood Sampling:
 - Collect blood samples at pre-defined time points before and after **Pociredir** administration. A typical schedule for a Phase 1 study might include pre-dose, and at 0.25,
 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[11]
- Plasma Preparation:
 - 1. Centrifuge the blood samples to separate plasma.[11]
 - 2. Transfer the plasma to labeled cryovials and store at -80°C until analysis.[11]
- Sample Analysis (LC-MS/MS):
 - 1. Thaw plasma samples and the internal standard.
 - 2. Prepare a calibration curve using blank plasma spiked with known concentrations of **Pociredir** and a fixed concentration of the internal standard.
 - 3. Prepare quality control samples at low, medium, and high concentrations.
 - 4. Extract **Pociredir** and the internal standard from the plasma samples, calibrators, and QCs using a suitable method (e.g., protein precipitation or solid-phase extraction).[11]
 - 5. Inject the extracted samples into the LC-MS/MS system.



- 6. Quantify the concentration of **Pociredir** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
- Pharmacokinetic Parameter Calculation:
 - Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters, including:[11]
 - Cmax (maximum observed plasma concentration)
 - Tmax (time to reach Cmax)
 - AUC (area under the plasma concentration-time curve)
 - t1/2 (elimination half-life)

Protocol 3: Assessment of Safety and Tolerability

Objective: To systematically monitor, record, and report adverse events (AEs) and serious adverse events (SAEs).

Methodology: The assessment of safety and tolerability is conducted in accordance with the International Council for Harmonisation (ICH) Good Clinical Practice (GCP) guidelines.[1][12] [13]

- Adverse Event Monitoring:
 - AEs are defined as any untoward medical occurrence in a clinical trial participant administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.[1][13]
 - All AEs, whether observed by the investigator or reported by the participant, are recorded in the participant's source documents and on the case report form (CRF).
- Data Collection:
 - For each AE, the following information is collected:



- Description of the event
- Date of onset and resolution
- Severity (e.g., mild, moderate, severe)
- Investigator's assessment of causality (relatedness to the study drug)
- Action taken
- Outcome
- Severity Grading:
 - The severity of AEs is graded according to a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE).
- Serious Adverse Event (SAE) Reporting:
 - An SAE is any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
 - All SAEs are reported to the sponsor and the Institutional Review Board (IRB)/Ethics
 Committee (EC) within a predefined timeframe (typically within 24 hours of the site becoming aware of the event).

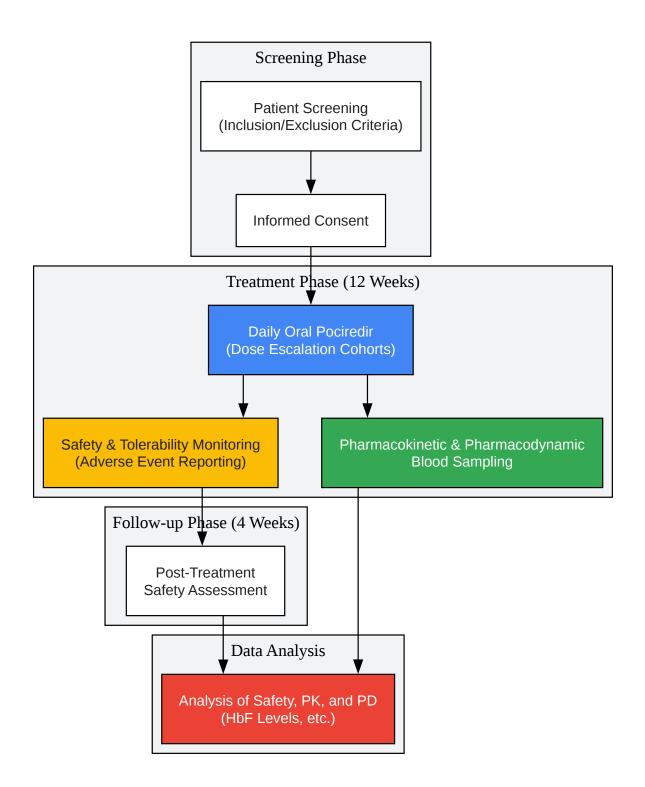
Visualizations

Pociredir's Mechanism of Action









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